molecular formula C21H18N2O4S B11128663 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128663
M. Wt: 394.4 g/mol
InChI Key: NWZUJJLXPGTQFU-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure is a dihydro-2H-pyrrol-2-one , which consists of a pyrrole ring fused with a lactam (pyrrolidin-2-one) ring.
    • Substituents:

        4-ethylphenyl: group at position 5.

        3-hydroxy: group at position 3.

        5-methyl-1,2-oxazol-3-yl: group at position 1.

        thiophen-2-ylcarbonyl: group at position 4.

  • This compound’s intricate structure suggests potential biological activity.
  • Properties

    Molecular Formula

    C21H18N2O4S

    Molecular Weight

    394.4 g/mol

    IUPAC Name

    2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C21H18N2O4S/c1-3-13-6-8-14(9-7-13)18-17(19(24)15-5-4-10-28-15)20(25)21(26)23(18)16-11-12(2)27-22-16/h4-11,18,25H,3H2,1-2H3

    InChI Key

    NWZUJJLXPGTQFU-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and novel reactions.

      Biology: Explore its interactions with enzymes, receptors, or cellular processes.

      Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, anticancer).

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s potential lies in its intricate structure and diverse applications

    Biological Activity

    The compound 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with biological systems in various ways, particularly in the context of immunomodulation and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Basic Information

    PropertyValue
    Molecular Formula C24H22N2O5
    Molecular Weight 418.4 g/mol
    IUPAC Name (4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
    InChI Key JAUFVBUHVILHTN-XDOYNYLZSA-N

    Immunomodulatory Effects

    Research indicates that derivatives of isoxazole, including compounds structurally similar to 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one , exhibit significant immunomodulatory properties. For instance:

    • Regulation of Immune Functions : Isoxazole derivatives have been shown to regulate the proliferation of thymocytes and splenocytes, influencing cytokine production such as IL-1β and TNF-α .
    • Inhibition of Humoral Immune Response : Certain isoxazole compounds have demonstrated the ability to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .
    • Anti-inflammatory Activity : Compounds similar to the target molecule have been noted for their anti-inflammatory effects, including the reduction of carrageenan-induced paw edema in animal models .

    The mechanisms underlying the biological activity of this compound likely involve:

    • Cytokine Modulation : The compound may alter cytokine profiles in immune cells, leading to decreased inflammation and modulation of immune responses.
    • Cell Proliferation Inhibition : The inhibition of T-cell proliferation and function has been observed with related isoxazole derivatives, suggesting a potential pathway for immunosuppression .

    Case Studies

    Several studies have explored the biological effects of isoxazole derivatives:

    • Study on 5-amino-3-methylisoxazole Derivatives : This study found that specific derivatives inhibited TNFα production and reduced immune cell proliferation in response to phytohemagglutinin (PHA) stimulation .
    • Glomerulonephritis Model : In lupus-prone mice models, isoxazole compounds were shown to inhibit interactions between macrophage migration inhibitory factor (MIF) and its receptor, demonstrating protective effects against tissue damage associated with autoimmune conditions .

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